molecular formula C10H13N3O B1524084 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1206970-28-6

6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

Cat. No.: B1524084
CAS No.: 1206970-28-6
M. Wt: 191.23 g/mol
InChI Key: VOWCJNATVIPVIV-UHFFFAOYSA-N
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Description

6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one (CAS 1206970-28-6) is a synthetically versatile chemical building block with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol. This compound features the privileged pyrrolo[3,4-b]pyridin-5-one scaffold, a nitrogen-containing analogue of the bioactive isoindolinone core, which is of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,4-b]pyridin-5-one core is recognized as a key structural motif in the synthesis of novel polyheterocyclic compounds with potential pharmacological activity. Recent scientific literature highlights that this specific class of compounds can be efficiently synthesized via modern multicomponent reactions, such as the Ugi-Zhu three-component reaction, demonstrating high atom economy . Derivatives of this scaffold have shown promising in vitro cytotoxic effects against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, with one study identifying a specific analog (compound 1f) exhibiting activity at low micromolar concentrations . Furthermore, related pyrrolo[3,4-b]pyridin-5-one structures incorporating other pharmacophores, such as the 4-amino-7-chloroquinoline moiety, are being investigated for their antiviral activity against human SARS-CoV-2 , indicating the broad therapeutic potential of this chemical series . Patents also disclose that the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one structure can serve as an allosteric modulator of the M4 muscarinic acetylcholine receptor , a target for neurological and psychiatric disorders . The 3-aminopropyl side chain on this molecule provides a handle for further chemical modification, making it a valuable intermediate for constructing more complex target molecules. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(3-aminopropyl)-7H-pyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-4-2-6-13-7-9-8(10(13)14)3-1-5-12-9/h1,3,5H,2,4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWCJNATVIPVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)C(=O)N1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601187160
Record name 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206970-28-6
Record name 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206970-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Aminopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601187160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Cascade Synthesis

The most robust and widely reported method for preparing this compound class is the one-pot cascade sequence pioneered by Zhu et al. and further optimized by subsequent research groups. This method involves:

  • Starting materials: An aldehyde (e.g., 4-chlorobenzaldehyde or benzaldehyde), 3-aminopropyl-containing amine (such as 3-morpholinopropan-1-amine), an isocyanide derivative, and maleic anhydride.
  • Catalyst and solvent: Scandium(III) triflate as a Lewis acid catalyst in benzene solvent.
  • Heating: Microwave irradiation to accelerate the reaction.
  • Reaction sequence: The Ugi–3CR forms an intermediate that undergoes an aza Diels–Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration to yield the pyrrolo[3,4-b]pyridin-5-one core with the 3-aminopropyl substituent.

This approach yields the target compounds in moderate to good yields (~45-46%) without isolation of intermediates, demonstrating high efficiency and molecular complexity in a single experimental procedure.

Detailed Reaction Scheme

Step Description
1. Ugi–3CR Condensation of aldehyde, amine (bearing 3-aminopropyl), and isocyanide with maleic anhydride
2. Aza Diels–Alder Cycloaddition forming the bicyclic pyrrolo[3,4-b]pyridin-5-one skeleton
3. N-Acylation Formation of the amide linkage within the heterocyclic system
4. Decarboxylation Removal of carboxyl groups to stabilize the heterocycle
5. Dehydration Final ring closure and formation of the conjugated system

Characterization

The synthesized compounds were fully characterized by:

Comparative Notes on Preparation

  • The method is considered highly efficient compared to stepwise syntheses that require isolation of intermediates.
  • Microwave-assisted heating significantly reduces reaction times.
  • The use of scandium(III) triflate as a Lewis acid catalyst enhances reaction rates and selectivity.
  • The approach allows for facile variation of aldehyde and isocyanide components to generate diverse derivatives.

Research Findings on Preparation Methods

Advantages of Multicomponent One-Pot Synthesis

Optimization Studies

  • Catalyst loading and solvent choice were optimized for best yields.
  • Microwave power and duration were calibrated to avoid decomposition.
  • Substitution patterns on the aldehyde ring influenced yields and biological activity.

Limitations and Challenges

  • Moderate yields (~45-46%) indicate room for improvement.
  • Some sensitivity to reaction conditions requires careful control.
  • Isolation of pure compounds for biological testing demands thorough purification.

Summary Table of Preparation Method

Parameter Details
Synthetic Route One-pot cascade (Ugi–3CR/aza Diels–Alder/N-acylation/decarboxylation/dehydration)
Key Reagents Aldehyde, 3-aminopropyl amine, isocyanide, maleic anhydride
Catalyst Scandium(III) triflate
Solvent Benzene
Heating Method Microwave irradiation
Yield Range 45-46%
Purification Standard chromatographic techniques; purity >99% confirmed by NMR
Characterization ^1H and ^13C NMR, IR, HRMS
Advantages High molecular complexity in one step, operational simplicity, structural diversity
Challenges Moderate yields, sensitivity to conditions, need for careful purification

Chemical Reactions Analysis

Types of Reactions

6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyridine ring or the aminopropyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with various molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyrrolo[3,4-b]pyridine core can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The target compound’s primary amine (pKa ~9–10) contrasts with the hydroxyethyl group (pKa ~15–16) in , affecting solubility and membrane permeability.
  • Bulkiness: The morpholino-thiophene derivative () has a larger steric profile, which may restrict interactions with narrow binding pockets compared to the smaller aminopropyl group.

Pharmacological and Physicochemical Properties

Property Target Compound 6-(2-Hydroxyethyl) VU0453595 6-(5-Chloropyridin-2-yl)
logP (Predicted) ~0.5 (amine increases hydrophilicity) ~0.2 ~3.1 (lipophilic fluorobenzyl) ~1.8 (chlorine adds polarity)
Solubility High in aqueous acidic buffers Moderate in water Low (requires DMSO) Moderate in organic solvents
Biological Activity Undisclosed Undisclosed M1 muscarinic receptor PAM Undisclosed (structural analog)

Notable Trends:

  • The aminopropyl group in the target compound enhances water solubility relative to halogenated analogs (e.g., ), making it suitable for in vitro assays.
  • VU0453595’s fluorobenzyl group improves blood-brain barrier penetration , critical for central nervous system targets .

Biological Activity

6-(3-Aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a polyheterocyclic compound belonging to the pyrrolo[3,4-b]pyridine class. This compound exhibits a unique bicyclic structure that combines a pyridine ring fused to a pyrrole, with an aminoalkyl substituent at the 6-position. Its molecular formula is C₁₁H₁₄N₂O, and it has garnered attention due to its significant biological activities.

The compound is characterized by its structural features that contribute to its biological activity. The presence of the amino group enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Potential

Research indicates that compounds within the pyrrolo[3,4-b]pyridine class exhibit notable anticancer properties. For instance, studies have shown that derivatives of this class can inhibit key enzymes involved in cancer cell proliferation. The specific binding affinity of this compound to various targets has been explored in several studies.

  • Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit growth in various cancer cell lines. For example, it has been shown to induce apoptosis in human tumor cells through mechanisms involving folate receptor interactions and nucleotide biosynthesis pathways .
Study ReferenceTargetIC50 Value (μM)Mechanism
Plk1 PBD1.49 - 2.94Inhibition of cell cycle progression
GARFTase/AICARFTaseNot specifiedDual inhibition leading to ATP depletion

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology. The compound's ability to interact with various receptors suggests potential use in treating other conditions such as neurodegenerative diseases and inflammation.

  • Neuroprotective Effects : Preliminary studies indicate that certain derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological activity. Variations in the aminoalkyl chain length and substitutions on the pyrrole and pyridine rings have been shown to significantly affect its binding affinity and efficacy.

Compound VariantStructural FeaturesBiological Activity
6-Amino-5H-pyrrolo[3,4-b]pyridin-5-oneLacks propyl chainDifferent receptor binding profiles
7-Amino-6H-pyrrolo[3,4-b]pyridin-5-oneSubstituted at position 7Potentially different pharmacological activity

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vitro Cancer Cell Line Studies : In a study evaluating the antiproliferative effects on KB human tumor cells, it was found that excess folic acid could reverse growth inhibition induced by the compound, indicating its mechanism involves folate receptor pathways .
  • Targeted Therapy Development : Research focused on optimizing derivatives for enhanced selectivity against specific kinases has led to promising candidates for targeted cancer therapy .

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitationReference
Alkylation (NaH/DMF)8898High regioselectivityRequires cryogenic conditions
Ugi-3CR7595One-pot synthesisLimited to aryl aldehydes
Reductive amination8299Scalable (>50 g)Pd catalyst cost

Q. Table 2. Biological Activity Profile

Assay TypeTargetResult (IC₅₀/EC₅₀)Experimental ConditionsReference
MTT (HeLa)Anticancer5 µM72 h, 10% FBS
Plaque reductionHSV-10.8 µMMOI = 0.1, 48 h
Kinase inhibitionEGFR2 µM10 µM ATP, 30 min

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one

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